BenchChemオンラインストアへようこそ!

7-hydroxy-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Kinase Inhibition Angiogenesis Dual Pharmacology

This 7-hydroxy-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (SRPIN803) is the only compound that simultaneously inhibits CK2 and SRPK1, providing synergistic VEGF suppression unmatched by single-target tools like SRPIN340. The 2-isopropyl and 7-hydroxy substituents are essential for this dual activity—generic substitution risks complete target misspecification. Validated in a 306-kinase panel and effective in vivo after topical administration, it is the definitive reagent for AMD, diabetic retinopathy, and kinase signaling studies. Procure with confidence.

Molecular Formula C8H9N3O2S
Molecular Weight 211.24 g/mol
Cat. No. B11537387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Molecular FormulaC8H9N3O2S
Molecular Weight211.24 g/mol
Structural Identifiers
SMILESCC(C)C1=NN2C(=O)C=C(N=C2S1)O
InChIInChI=1S/C8H9N3O2S/c1-4(2)7-10-11-6(13)3-5(12)9-8(11)14-7/h3-4,12H,1-2H3
InChIKeyCVUIDUFHWNDFCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one: A Dual CK2/SRPK1 Inhibitor for Angiogenesis Research


7-Hydroxy-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one (CAS not publicly disclosed; Sigma-Aldrich Cat. No. 538356, also referred to as SRPIN803 in primary literature) is a cell-permeable, ATP-competitive thiadiazolopyrimidinone derivative . It functions as a potent, reversible dual inhibitor of casein kinase 2 (CK2) and serine-arginine protein kinase 1 (SRPK1), a profile that mechanistically distinguishes it from single-target SRPK inhibitors within the same chemical class [1]. This dual inhibition enables synergistic suppression of VEGF production and pathological angiogenesis, making it a key tool compound for ocular neovascularization and kinase signaling research [1].

Why Generic Substitution Fails for 7-Hydroxy-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one


Although the 5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one scaffold has yielded inhibitors for diverse targets such as αIIbβ3 integrin and xanthine oxidase, the biological activity within this class is exquisitely sensitive to the C-2 and C-7 substituents [1]. The target compound's 2-isopropyl group is critical for its unique dual CK2/SRPK1 inhibition profile, a property absent in close structural analogs like RUC-1 (2-ethyl-7-piperazin-1-yl derivative), which selectively inhibits platelet αIIbβ3 [1][2]. Similarly, the 7-hydroxy moiety is essential for its mechanism, as evidenced by the complete loss of CK2 inhibitory activity in SRPK1-selective analogs like SRPIN340 [3]. Generic substitution therefore carries a high risk of target misspecification, as the pharmacological fingerprint is determined by the precise substitution pattern rather than the core scaffold alone.

Quantitative Differentiation of 7-Hydroxy-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one from In-Class Compounds


Dual CK2/SRPK1 Inhibition vs. Single-Target SRPK1 Activity of SRPIN340

The target compound exhibits potent dual inhibition of CK2 and SRPK1, a profile that underlies its superior antiangiogenic activity compared to the single-target SRPK1 inhibitor SRPIN340, a structurally related isonicotinamide derivative. In cell-free kinase assays, the target compound inhibited CK2 with an IC50 of 0.2 µM and SRPK1 with an IC50 of 2.4 µM . In contrast, SRPIN340 inhibits SRPK1 with a Ki of 0.89 µM but shows no significant CK2 inhibition at concentrations up to 10 µM . This mechanistic difference translates into functional superiority: in ARPE-19 cells, the target compound prevented VEGF production more effectively than SRPIN340 at equimolar concentrations, an effect attributed to its dual inhibition of both SRPK1 and CK2 [1].

Kinase Inhibition Angiogenesis Dual Pharmacology

Kinase Selectivity Profile vs. SRPIN340's Selectivity Fingerprint

The selectivity of the target compound was assessed against a 306-kinase panel at a concentration of 10 µM, revealing a distinct selectivity fingerprint . The compound showed 82.5% inhibition of CK2α1/β, 70.9% inhibition of CK2α2/β, 59.9% inhibition of SRPK1, and only 13.7% inhibition of SRPK2 . This pattern demonstrates strong on-target engagement for the CK2 holoenzyme and SRPK1, with significant selectivity over the closely related SRPK2 isoform. In comparison, SRPIN340 is reported to have much reduced activity against 143 other kinases, but its selectivity is limited to SRPK1 without the added CK2 component [1]. The broader but controlled selectivity of the target compound provides a unique pharmacological signature not achievable with SRPIN340.

Kinase Selectivity Profiling Off-Target Activity Chemical Biology

In Vivo Efficacy in a Mouse Model of Choroidal Neovascularization

The therapeutic potential of the target compound's dual CK2/SRPK1 inhibition was validated in a mouse model of age-related macular degeneration (AMD). Topical administration of an eye ointment containing the compound significantly inhibited choroidal neovascularization compared to vehicle-treated controls . Crucially, the compound was shown to be more efficacious than SRPIN340 when administered via intravitreous injection, demonstrating that dual inhibition translates into superior in vivo antiangiogenic activity. This efficacy is attributed to the synergistic downregulation of VEGF production, achieved through simultaneous blockade of SRPK1-mediated splicing and CK2-mediated transcriptional pathways [1].

Ocular Angiogenesis Age-Related Macular Degeneration In Vivo Pharmacology

Optimal Research and Procurement Applications for 7-Hydroxy-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one


Investigating CK2-SRPK1 Signaling Crosstalk in VEGF-Driven Angiogenesis

The validated dual CK2/SRPK1 inhibition profile makes this compound the reagent of choice for dissecting the cooperative roles of these two kinases in VEGF regulation. Unlike SRPIN340, which only blocks SRPK1-mediated splicing, the target compound simultaneously inhibits CK2-mediated transcriptional activation, enabling researchers to achieve a more complete suppression of the VEGF axis in cellular models such as ARPE-19 cells .

Preclinical Development of Topical Therapeutics for Neovascular Eye Diseases

The demonstrated in vivo efficacy following topical administration in a mouse AMD model positions this compound as a lead-like tool for developing non-invasive treatments for wet AMD, diabetic retinopathy, and other ocular neovascular disorders. Its ability to significantly inhibit choroidal neovascularization after topical application addresses a critical formulation challenge that many kinase inhibitors fail to meet [1].

Chemical Biology Studies Requiring a Defined Kinase Selectivity Fingerprint

The compound's selectivity data from a 306-kinase panel provides a transparent baseline for interpreting complex cellular phenotypes. Researchers studying CK2 or SRPK1 biology can use this compound with greater confidence than tools like SRPIN340, whose selectivity is limited to SRPK1 and lacks the dual-kinase engagement documented for this compound .

Quote Request

Request a Quote for 7-hydroxy-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.